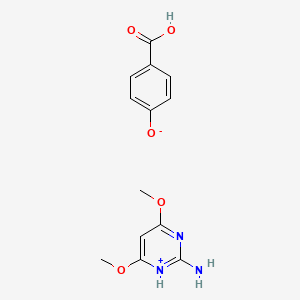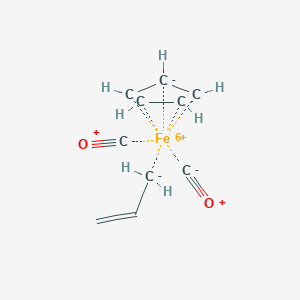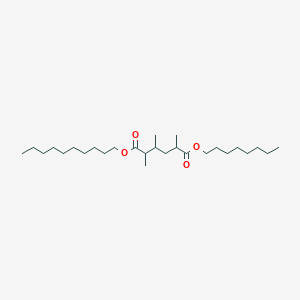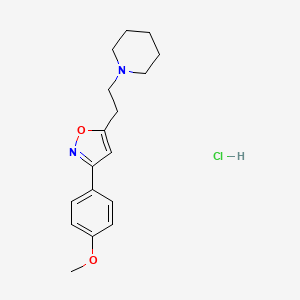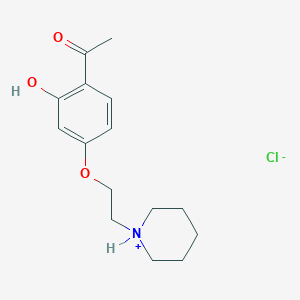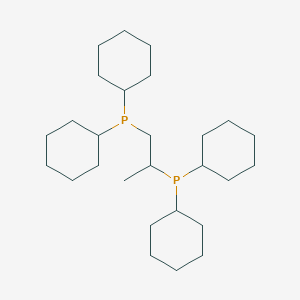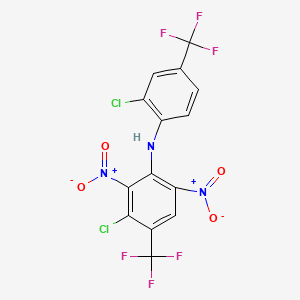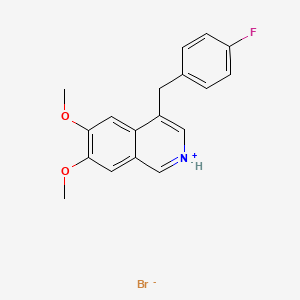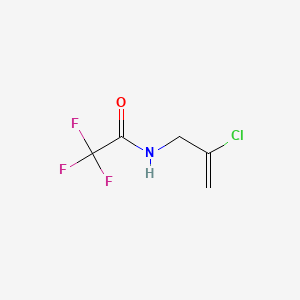
4,4',4''-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline is a complex organic compound characterized by the presence of an adamantane core structure substituted with three aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline typically involves the reaction of adamantane derivatives with aniline under specific conditions. One common method includes the use of adamantane-1,3,5-tricarboxylic acid as a starting material, which is then subjected to a series of reactions involving amination and reduction to yield the desired trianiline compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline groups can be substituted with various electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline compounds.
Scientific Research Applications
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the aniline groups can interact with various biological molecules, potentially inhibiting or modulating their activity. This compound may also affect cellular pathways by altering the function of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 1,3,5-Tris(4-aminophenyl)benzene
Uniqueness
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline is unique due to its adamantane core, which imparts exceptional stability and rigidity compared to other similar compounds
Properties
Molecular Formula |
C28H31N3 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
4-[3,5-bis(4-aminophenyl)-1-adamantyl]aniline |
InChI |
InChI=1S/C28H31N3/c29-23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(30)10-4-21)18-28(15-19,17-26)22-5-11-25(31)12-6-22/h1-12,19H,13-18,29-31H2 |
InChI Key |
NQMCPETYSRIHER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


